Cas no 2172266-12-3 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid)

2172266-12-3 structure
Nom du produit:3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid
Numéro CAS:2172266-12-3
Le MF:C26H32N2O6
Mégawatts:468.542087554932
CID:6484566
PubChem ID:165961668
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid Propriétés chimiques et physiques
Nom et identifiant
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- 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid
- 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid
- EN300-1535810
- 2172266-12-3
-
- Piscine à noyau: 1S/C26H32N2O6/c1-16(2)17(11-25(31)32)13-27-24(30)12-18(29)14-28-26(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23,29H,11-15H2,1-2H3,(H,27,30)(H,28,33)(H,31,32)
- La clé Inchi: RFPVTQGXUOQFCE-UHFFFAOYSA-N
- Sourire: O(C(NCC(CC(NCC(CC(=O)O)C(C)C)=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Propriétés calculées
- Qualité précise: 468.22603674g/mol
- Masse isotopique unique: 468.22603674g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 12
- Complexité: 677
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 125Ų
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1535810-10.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1535810-0.5g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1535810-2.5g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1535810-5.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1535810-1.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1535810-1000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1535810-10000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1535810-50mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1535810-5000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1535810-250mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 250mg |
$3099.0 | 2023-09-26 |
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid Littérature connexe
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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